

# The Discovery and Development of XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | XL765    |           |
| Cat. No.:            | B1193789 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of XL765, with a focus on its mechanism of action, key experimental data, and relevant protocols.

### **Introduction: Targeting the PI3K/mTOR Pathway**

The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this pathway promotes cell proliferation and survival, and has been implicated in resistance to chemotherapy and radiotherapy.[2][9]

**XL765** was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone derivative that potently and selectively inhibits all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and



mTOR.[10][11] By targeting both PI3K and mTOR, **XL765** offers the potential for a more complete and durable inhibition of the pathway compared to agents that target a single kinase. This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-only inhibitors.[12][13]

### **Mechanism of Action**

**XL765** is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR, preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[3][14] By also inhibiting mTOR, **XL765** directly blocks the activity of both mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival. [13]

The dual inhibition of PI3K and mTOR by **XL765** leads to a robust downstream blockade, as evidenced by the reduced phosphorylation of key pathway components such as AKT, S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]





Click to download full resolution via product page

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of XL765.

# Preclinical Development In Vitro Potency



**XL765** demonstrated potent inhibition of Class I PI3K isoforms and mTOR in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target                                                                         | IC50 (nM) |  |
|--------------------------------------------------------------------------------|-----------|--|
| ρ110α                                                                          | 39[15]    |  |
| p110β                                                                          | 113[15]   |  |
| p110γ                                                                          | 9[15]     |  |
| p110δ                                                                          | 43[15]    |  |
| mTOR                                                                           | 157[15]   |  |
| DNA-PK                                                                         | 150[15]   |  |
| Table 1: In vitro inhibitory activity of XL765 against PI3K isoforms and mTOR. |           |  |

In cellular assays, **XL765** effectively inhibited the proliferation of various cancer cell lines, with superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was associated with the induction of apoptosis.[15]

## In Vivo Efficacy in Xenograft Models

Oral administration of **XL765** led to significant tumor growth inhibition in multiple human tumor xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these models, **XL765** demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as measured by the phosphorylation of downstream effectors.[10] The antitumor activity was associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a BxPC-3 pancreatic cancer xenograft model, the combination of **XL765** with chloroquine resulted in significant tumor growth inhibition.[15]





Click to download full resolution via product page

Figure 2: Generalized workflow for preclinical xenograft studies of XL765.

## Clinical Development Phase I Clinical Trials



The first-in-human Phase I study of **XL765** (SAR245409) evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[17] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated dose-dependent inhibition of the PI3K/mTOR pathway, confirming target engagement in humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were observed. While no complete or partial responses were observed, stable disease was achieved in a significant portion of patients.[17][18]

| Parameter                                                     | Value                                          |
|---------------------------------------------------------------|------------------------------------------------|
| MTD (BID)                                                     | 50 mg[17]                                      |
| MTD (QD)                                                      | 90 mg[17]                                      |
| Plasma Half-Life                                              | 2.96 - 7.52 hours[17]                          |
| Common AEs                                                    | Nausea, Diarrhea, Vomiting[17]                 |
| Best Response                                                 | Stable Disease (48% of evaluable patients)[17] |
| Table 2: Summary of Phase I clinical trial results for XL765. |                                                |

### **Phase II Clinical Trials**

**XL765** has been evaluated in Phase II trials for various malignancies, including non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a study of patients with relapsed or refractory NHL or CLL, voxtalisib (**XL765**) at 50 mg twice daily showed clinical activity.[19] Combination studies, such as with temozolomide for high-grade glioma, have also been explored to leverage the potential of **XL765** to sensitize tumors to other anticancer therapies.[8]

## **Experimental Protocols**



## Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the pharmacodynamic effects of **XL765** on the PI3K/mTOR signaling pathway in cells or tissues.

- Sample Preparation: Treat cells with desired concentrations of **XL765** for specified durations. For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 μg of protein lysate on a polyacrylamide gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

### **Cell Viability Assay**

Objective: To determine the effect of **XL765** on the proliferation and viability of cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat cells with a serial dilution of XL765 for 48-72 hours.



- Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
- Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

### Conclusion

**XL765** (SAR245409) is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant preclinical activity and target engagement in early-phase clinical trials. Its ability to comprehensively block a key oncogenic signaling pathway provides a strong rationale for its continued investigation, both as a single agent and in combination with other anticancer therapies. The data summarized in this guide highlight the scientific foundation for the development of **XL765** and provide a resource for researchers in the field of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Voxtalisib Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway Proteopedia, life in 3D [proteopedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 8. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exelixis Reports Updated Data from Multiple Clinical Trials of the Dual PI3K and mTOR Inhibitor XL765 (SAR245409) to be Presented at ASCO | Exelixis, Inc. [ir.exelixis.com]
- 10. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exelixis Reports Positive Phase 1 Data for PI3K/mTOR Inhibitor XL765 at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]
- 19. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193789#discovery-and-development-of-xl765]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com